molecular formula C20H29N3O5S B257828 Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate

Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate

Cat. No. B257828
M. Wt: 423.5 g/mol
InChI Key: LJQQGXWHPJANKW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate, also known as TBX, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a member of the oxadiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In

Mechanism of Action

The mechanism of action of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has also been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been shown to exhibit antimicrobial effects against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate. One area of interest is the development of more potent and selective analogs of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate with improved therapeutic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate and its effects on various signaling pathways. Finally, there is a need for in vivo studies to determine the safety and efficacy of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate in animal models of disease.

Synthesis Methods

The synthesis of Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate involves the reaction of tert-butyl 3-methyl-1-butylcarbamate with 5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazole-2-thiol in the presence of a suitable base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with tert-butyl chloroformate to give the final product. The overall yield of this reaction is typically around 50%.

Scientific Research Applications

Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been studied extensively for its potential therapeutic applications in various diseases. For example, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been investigated for its antimicrobial properties against a range of bacteria and fungi.

properties

Product Name

Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate

Molecular Formula

C20H29N3O5S

Molecular Weight

423.5 g/mol

IUPAC Name

tert-butyl N-[(1R)-3-methyl-1-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate

InChI

InChI=1S/C20H29N3O5S/c1-13(2)11-16(21-18(24)28-20(4,5)6)17-22-23-19(27-17)29(25,26)12-15-9-7-14(3)8-10-15/h7-10,13,16H,11-12H2,1-6H3,(H,21,24)/t16-/m1/s1

InChI Key

LJQQGXWHPJANKW-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(O2)[C@@H](CC(C)C)NC(=O)OC(C)(C)C

SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(O2)C(CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(O2)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.